molecular formula C10H11F2N B14205184 3-(2,4-Difluorophenyl)-2-methylprop-2-en-1-amine CAS No. 918414-58-1

3-(2,4-Difluorophenyl)-2-methylprop-2-en-1-amine

Katalognummer: B14205184
CAS-Nummer: 918414-58-1
Molekulargewicht: 183.20 g/mol
InChI-Schlüssel: PUBVNJYRQPPQCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,4-Difluorophenyl)-2-methylprop-2-en-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a methylprop-2-en-1-amine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)-2-methylprop-2-en-1-amine typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable amine under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like ethanol or dichloromethane at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4-Difluorophenyl)-2-methylprop-2-en-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

3-(2,4-Difluorophenyl)-2-methylprop-2-en-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(2,4-Difluorophenyl)-2-methylprop-2-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and specificity towards these targets. Additionally, the amine group can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2,4-Difluorophenyl)-2-methylprop-2-en-1-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

918414-58-1

Molekularformel

C10H11F2N

Molekulargewicht

183.20 g/mol

IUPAC-Name

3-(2,4-difluorophenyl)-2-methylprop-2-en-1-amine

InChI

InChI=1S/C10H11F2N/c1-7(6-13)4-8-2-3-9(11)5-10(8)12/h2-5H,6,13H2,1H3

InChI-Schlüssel

PUBVNJYRQPPQCM-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC1=C(C=C(C=C1)F)F)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.